molecular formula C22H24BrN3O4 B10960053 N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B10960053
M. Wt: 474.3 g/mol
InChI Key: JZGQOWADEYDZGT-UHFFFAOYSA-N
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Description

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound with a complex structure It consists of a pyrazole ring substituted with a bromobenzyl group, dimethyl groups, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable bromobenzyl halide.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the pyrazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the trimethoxybenzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
  • N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine

Uniqueness

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trimethoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C22H24BrN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H24BrN3O4/c1-13-20(14(2)26(25-13)12-15-6-8-17(23)9-7-15)24-22(27)16-10-18(28-3)21(30-5)19(11-16)29-4/h6-11H,12H2,1-5H3,(H,24,27)

InChI Key

JZGQOWADEYDZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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